molecular formula C19H24N4O3S B5641386 N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine

N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine

Cat. No. B5641386
M. Wt: 388.5 g/mol
InChI Key: MHFWKAGQIBMQMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, cycloaddition reactions, or the use of catalytic systems for the condensation of relevant precursors. For instance, imidazolium salts and FeCl3 have been used as efficient catalytic systems for the synthesis of benzimidazoles at room temperature, suggesting that similar catalytic systems could be applied for the synthesis of complex imidazol-containing compounds (Khazaei et al., 2011).

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using techniques like X-ray crystallography, which helps in understanding the planarity, stereochemistry, and overall geometry of the molecules. For example, the crystal structure of certain imidazole derivatives provides insights into their planarity and potential for interaction with biological targets (El-Gokha et al., 2019).

Chemical Reactions and Properties

Compounds containing imidazole and sulfonyl groups are known to participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. They have been explored for their electrophysiological activity, indicating the potential for bioactive properties in similar structures (Morgan et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain imidazole rings act by mimicking the structure of histidine and interacting with enzymes that recognize this amino acid .

Future Directions

The study of compounds containing imidazole rings is an active area of research, particularly in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its potential uses as a drug .

properties

IUPAC Name

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-4-27(24,25)19-20-12-17(23(19)13-16-8-6-5-7-9-16)14-22(3)15(2)18-10-11-26-21-18/h5-12,15H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFWKAGQIBMQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C(C)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-3-yl)ethanamine

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